1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione
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Overview
Description
1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further connected to a tetrazole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 4-(morpholin-4-yl)aniline with thiocyanate and sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole-thione ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole-thione moiety is particularly important for its binding affinity and specificity, allowing it to interact with metal ions or active sites of enzymes.
Comparison with Similar Compounds
1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-one: Similar structure but with a ketone group instead of a thione.
4-(Morpholin-4-yl)phenyl isothiocyanate: Precursor in the synthesis of the tetrazole-thione compound.
Morpholine derivatives: Compounds with the morpholine ring attached to different functional groups.
Uniqueness: 1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione is unique due to the presence of both the morpholine and tetrazole-thione moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
188618-56-6 |
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Molecular Formula |
C11H13N5OS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C11H13N5OS/c18-11-12-13-14-16(11)10-3-1-9(2-4-10)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,12,14,18) |
InChI Key |
VTBRGKNKIBHVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=S)N=NN3 |
Origin of Product |
United States |
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